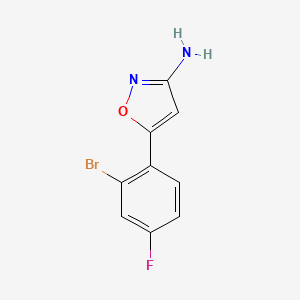

5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

5-(2-bromo-4-fluorophenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |

InChI Key |

SVMGLYJSVGLMSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=CC(=NO2)N |

Origin of Product |

United States |

Aromatic Ring Substitution:the 5 Phenyl Ring is a Primary Site for Modification to Modulate Potency and Selectivity.

Electron-Withdrawing Groups: Studies on various isoxazole (B147169) analogs have shown that the presence of electron-withdrawing groups on the phenyl ring, such as halogens (-F, -Cl, -Br) or trifluoromethyl (-CF3), often leads to excellent biological activity. nih.govrsc.org For instance, in a series of quinoxaline-isoxazole hybrids, the presence of a chloro substituent was found to be necessary for achieving higher α-amylase inhibitory potential. rsc.org The 2-bromo and 4-fluoro substituents in the title compound align with this principle.

Positional Isomerism: The location of the substituent is critical. Ortho-substituents can induce a twisted conformation, which may be beneficial for fitting into specific binding sites, as discussed previously. Meta- and para-substituents can probe different regions of the binding pocket and influence electronic properties without imposing significant steric effects.

The Isoxazole Core As an Interaction Hub:the Isoxazole Ring Itself is Not Merely a Linker but an Active Participant in Molecular Recognition.

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole (B147169) ring are capable of acting as hydrogen bond acceptors. In the development of BET bromodomain inhibitors, an amino-isoxazole fragment was shown to form crucial hydrogen bonds with an asparagine residue (Asn140) in the target's active site. researchgate.net

Scaffold Rigidity: The rigid nature of the aromatic isoxazole ring helps to reduce the entropic penalty upon binding to a target, pre-organizing the substituents in a defined spatial orientation.

Modification of the 3 Amino Group:the 3 Amino Group is Another Key Position for Modification to Fine Tune Activity and Selectivity.

Amine Substitution: While the primary amine in 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine can act as a hydrogen bond donor, its substitution to form secondary or tertiary amines, or its acylation to form amides, can be used to explore additional binding interactions or block unwanted interactions. In one study, replacing a methyl group with an amino group on an isoxazole (B147169) scaffold improved selectivity for the COX-1 enzyme. nih.gov

Bioisosteric Replacement: The amine can be replaced with other small functional groups (e.g., -OH, -CH3) to probe the requirements of the binding pocket.

Structure Based Design:modern Optimization Efforts Frequently Employ Structure Based Drug Design, Using X Ray Crystallography or Molecular Modeling to Visualize How Isoxazole Analogs Bind to Their Target.nih.govnih.govthis Approach Allows for the Rational Design of New Derivatives with Optimized Geometry and Functionality to Maximize Favorable Interactions and Displace Unfavorable Ones, Thereby Improving Both Potency and Selectivity.

| Scaffold | Substituent (R) on Phenyl Ring | Target | Observed SAR Trend | Reference |

| 5-Phenylisoxazole (B86612) | Electron-withdrawing groups (-F, -CF3) | sPLA₂ | Increased inhibitory activity. | nih.gov |

| 3-Phenylisoxazole | Nitro group at C-7 of quinoxaline (B1680401) moiety | α-Amylase | Most potent inhibitory activity observed. | rsc.org |

| 3-Phenylisoxazole | Unsubstituted vs. Chloro group at R3 | α-Amylase | Chloro substitution led to higher inhibitory potential. | rsc.org |

| 5-Phenylisoxazole | 2,4-dimethoxy vs. 4-pyridinyl | Tyrosinase | Benzene ring was fundamental for activity; replacement with pyridine (B92270) caused a rapid drop in activity. | nih.gov |

| Isoxazole (B147169) Azepine | Various aromatic substitutions | BET Bromodomain | Potency is highly sensitive to the substitution pattern on the aromatic ring fused to the azepine. | nih.gov |

Pre Clinical Biological Activity and Mechanistic Elucidation of 5 2 Bromo 4 Fluorophenyl Isoxazol 3 Amine Analogs

In Vitro Pharmacological Screening and Cellular Activity Assays

The isoxazole (B147169) scaffold is a prominent feature in many biologically active compounds, and its derivatives are the subject of extensive preclinical investigation. Analogs of 5-(2-bromo-4-fluorophenyl)isoxazol-3-amine, which combine the isoxazole core with a halogenated phenyl ring, have been explored for a variety of pharmacological activities. This section details the in vitro screening and cellular assays that have elucidated the therapeutic potential of this class of compounds.

The ability of isoxazole derivatives to inhibit specific enzymes is a key area of research. Certain analogs have demonstrated inhibitory activity against enzymes implicated in inflammation and cancer.

Carbonic Anhydrase (CA) Inhibition: While research on the direct title compound is specific, related heterocyclic structures show significant activity. For instance, a series of 1H-pyrrol-2(5H)-one derivatives, which share some structural similarities with isoxazole amine analogs, were evaluated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. These compounds showed potent inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. acs.org The widely expressed cytosolic isoforms hCA I and hCA II were also inhibited, though generally to a lesser extent. acs.org This suggests that the core heterocyclic structure, when appropriately substituted, can be a viable scaffold for developing potent CA inhibitors.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of isoxazole derivatives has been linked to the inhibition of COX enzymes. In one study, C-glycoside-linked isoxazole derivatives were synthesized and evaluated for their activity against COX-2. One particular compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, and the study noted that the pyrazoline counterparts of these derivatives also favored COX-2 enzyme inhibition. nih.gov

The table below summarizes the enzyme inhibitory activities of representative heterocyclic compounds related to the isoxazole scaffold.

| Compound Class | Target Enzyme | Key Findings |

| 1H-pyrrol-2(5H)-one derivatives | hCA I, II, IX, XII | Potent inhibition of tumor-associated hCA IX (Kᵢ = 1.9–211.2 nM) and hCA XII (low nanomolar). acs.org |

| C-glycoside-linked isoxazole derivatives | COX-2 | Demonstrated cytotoxicity linked to enzyme inhibition. nih.gov |

A significant focus of research on isoxazole analogs has been their interaction with nuclear receptors, particularly the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). RORγt is a master regulator of T-helper 17 (Th17) cells, which play a crucial role in the pathogenesis of various autoimmune diseases. nih.govnih.gov

An in silico-guided approach led to the discovery of novel allosteric RORγt inverse agonists possessing a distinct isoxazole chemotype. researchgate.net The most potent compound from this series, an isoxazole derivative designated as 25 , exhibited sub-micromolar inhibition in a coactivator recruitment assay. researchgate.net This finding highlights the potential of the isoxazole scaffold to generate potent and selective modulators of RORγt activity. The allosteric mode of action for compound 25 was confirmed through biochemical experiments and co-crystallization with the RORγt ligand-binding domain, offering a unique mechanism compared to traditional orthosteric inhibitors. researchgate.net

| Compound | Target Receptor | Activity | Assay |

| Isoxazole derivative 25 | RORγt | Sub-micromolar inhibition researchgate.net | Coactivator Recruitment Assay researchgate.net |

Isoxazole-containing compounds have been shown to exert anticancer effects by modulating fundamental cellular pathways, including the induction of apoptosis (programmed cell death).

Several studies have demonstrated that isoxazole derivatives can trigger apoptosis in various cancer cell lines. nih.govresearchgate.net For example, a series of isoxazole-amide analogs were synthesized and evaluated for their cytotoxic effects. Two compounds, 2d and 2e , were particularly active against Hep3B (liver cancer) cells. researchgate.net Further investigation revealed that these compounds reduced the rate of necrosis and shifted the cells toward apoptosis. researchgate.net Another study found that certain isoxazole derivatives mediate their antiproliferative activity through the tumor suppressor protein p53 and subsequently trigger caspase-dependent apoptosis. nih.gov

Similarly, a compound containing a bromo-pyrimidine core, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s ), was found to induce apoptosis while simultaneously blocking autophagy in A549 non-small cell lung cancer cells. nih.gov This dual mechanism suggests a potent strategy for overcoming cancer cell survival mechanisms.

| Compound/Analog Class | Cell Line | Pathway Modulated | Key Findings |

| Isoxazole-amide analogs 2d , 2e | Hep3B | Apoptosis Induction | Reduced necrosis and shifted cells to apoptosis. researchgate.net |

| Isoxazole derivatives | Breast Cancer Cells | p53-mediated Apoptosis | Antiproliferative activity mediated by p53 and caspase-dependent apoptosis. nih.gov |

| Bromo-pyrimidine analog 3s | A549 | Apoptosis Induction / Autophagy Blockade | Simultaneously induced apoptosis and blocked autophagy. nih.gov |

The immunomodulatory effects of this compound analogs are closely linked to their ability to target pathways such as RORγt. By inhibiting RORγt, these compounds can suppress the differentiation of pro-inflammatory Th17 cells and reduce the production of key inflammatory cytokines like Interleukin-17 (IL-17). nih.gov

The potent isoxazole-based RORγt inverse agonist, compound 25 , was shown to effectively decrease the production of IL-17a mRNA in EL4 cells, providing a direct link between receptor binding and a functional immunomodulatory outcome. researchgate.net The modulation of cytokine profiles is a critical mechanism for the anti-inflammatory activity of such compounds. For instance, studies on other heterocyclic compounds, such as pyrrole (B145914) derivatives, have shown a significant decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1 in systemic inflammation models. mdpi.com This selective modulation of cytokine expression underscores a sophisticated mechanism for controlling immune responses. mdpi.com

Derivatives of halogenated phenyl compounds and heterocyclic cores like isoxazole have been investigated for their antimicrobial properties. Research has explored their efficacy against a range of bacterial and fungal pathogens, including their ability to inhibit growth and eradicate biofilms.

In one study, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized and screened for their antibacterial and antifungal activities. nih.gov These screening assays are typically conducted using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

Beyond inhibiting the growth of planktonic (free-floating) cells, a significant challenge in antimicrobial therapy is the eradication of biofilms—structured communities of microbial cells embedded in a self-produced matrix. nih.gov Various in vitro methods are employed to assess antibiofilm activity, including crystal violet staining to quantify biofilm mass and metabolic assays (e.g., XTT) to determine cell viability within the biofilm. mdpi.comresearchgate.net While specific data on this compound analogs in biofilm models is emerging, the general class of heterocyclic compounds is actively being explored for this application. For example, some studies have focused on combining biofilm inhibitors with conventional antibiotics to enhance their efficacy in eradicating biofilms formed by multidrug-resistant bacteria. researchgate.net

The anti-inflammatory properties of isoxazole analogs are a direct consequence of their molecular activities, such as enzyme inhibition and receptor modulation. Cellular models are crucial for demonstrating these effects before advancing to more complex in vivo studies.

The inhibition of RORγt by isoxazole inverse agonists is a primary mechanism for their anti-inflammatory effects, as it leads to a reduction in the production of pro-inflammatory IL-17. nih.govnih.gov The ability of compounds to suppress the release of other inflammatory mediators is also a key indicator of their potential. For example, in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or other immune cells, effective anti-inflammatory compounds can significantly reduce the production of cytokines like TNF-α. mdpi.com The investigation of various heterocyclic compounds, including those with pyrrole and 2-aminothiazole (B372263) scaffolds, has consistently pointed to their potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. mdpi.commdpi.com

Antioxidant Potential via Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of isoxazole derivatives, including analogs of this compound, has been investigated through various in vitro free radical scavenging assays. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose. These colorimetric methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.govresearchgate.netmdpi.com

In a study evaluating fluorophenyl-isoxazole-carboxamide derivatives, several compounds demonstrated potent antioxidant activity in the DPPH assay. nih.gov The assay is based on the principle that when the stable DPPH radical reacts with an antioxidant, it loses its free radical property, and its color changes from violet to yellow. nih.gov The decrease in absorbance is then measured to determine the scavenging capacity. nih.gov Certain isoxazole-carboxamide compounds showed significantly higher potency than the standard antioxidant, Trolox. nih.govresearchgate.net For instance, compounds designated as 2a and 2c exhibited IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively, compared to Trolox's IC50 of 3.10 ± 0.92 µg/ml. nih.gov

Similarly, another study on novel isoxazole-containing chalcones and dihydropyrazoles confirmed significant antioxidant activity using the DPPH assay with gallic acid as a positive control. nih.gov Structure-activity relationship (SAR) analyses from these studies suggest that the antioxidant potential can be influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, was found to enhance the antioxidant activity of the isoxazole derivatives. nih.gov

Table 1: In Vitro DPPH Radical Scavenging Activity of Isoxazole Analogs

| Compound | IC50 (µg/ml) | Reference Standard | IC50 of Standard (µg/ml) | Source |

|---|---|---|---|---|

| Isoxazole-carboxamide 2a | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 | nih.gov |

| Isoxazole-carboxamide 2c | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 | nih.gov |

| Trisubstituted Chalcone (B49325) 28 | 5 | Gallic Acid | 5 | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level

The biological activities of isoxazole analogs are mediated through their interaction with specific protein targets. Various experimental and computational techniques have been employed to identify these targets and elucidate their binding modes.

Tubulin: A significant target for certain isoxazole derivatives is tubulin, a key protein in the formation of microtubules. nih.govresearchgate.net Molecular docking studies have indicated that some steroidal A-ring-fused isoxazoles bind preferably to the taxane-binding site on tubulin, leading to microtubule stabilization, disruption of cytoskeletal integrity, and mitotic arrest. researchgate.net The binding of these compounds can induce a G2/M block in the cell cycle. researchgate.net The affinity of this interaction has been quantified using techniques like MicroScale Thermophoresis, which revealed a nanomolar dissociation constant (KD) for a lead compound, confirming a high-affinity binding to the target. researchgate.net The isoxazole ring's electronegative oxygen and nitrogen atoms are capable of forming key hydrogen-bonding interactions within the protein's binding pocket. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): A novel 3,5-disubstituted isoxazole fatty acid analog, 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (ADAM), has been identified as a selective agonist for PPARα. nih.gov Molecular modeling studies revealed that this analog docks its carboxyl group into the ligand-binding domain (LBD) of PPARα, where it interacts with a polar network of key amino acids (Tyr501, His447, and Ser317), leading to receptor activation. nih.gov This specific interaction pattern is believed to be responsible for its selectivity over other PPAR subtypes like PPARγ. nih.gov

Other Targets: The versatility of the isoxazole scaffold allows it to target a wide range of proteins. Examples include:

System xc- Transporter: Certain AMPA analog isoxazoles have been found to bind to this amino acid transporter. A pharmacophore model suggests that the isoxazole ring's heteroatoms and associated lipophilic groups are crucial for binding. nih.gov

Multidrug Resistance Protein (MRP1): Tricyclic isoxazoles have been identified as novel and selective inhibitors of MRP1, a transporter protein associated with drug resistance in cancer cells. researchgate.net

GABAA Receptors: Cryo-electron microscopy has provided detailed structural insights into how isoxazole-containing drugs bind to specific subunits (e.g., α5V3) of GABAA receptors. researchgate.net

Photo-crosslinking Applications: The intrinsic photochemistry of the isoxazole ring can be harnessed for chemoproteomic studies. Upon UV activation, the isoxazole ring can form covalent crosslinks with nearby proteins, enabling the identification of direct binding partners and "off-target" interactions in complex biological systems. biorxiv.org

Isoxazole analogs can exert their cellular effects by modulating key signaling pathways.

One prominent example involves an isoxazole chalcone derivative that was found to enhance melanogenesis. mdpi.com Mechanistic studies revealed that this effect is mediated through the PI3K/Akt and GSK3β/β-catenin signaling pathways . mdpi.com The activation of Akt (also known as Protein Kinase B) is a crucial step in this process. The use of specific inhibitors confirmed that the upregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanin (B1238610) synthesis, was dependent on the activation of this pathway by the isoxazole compound. mdpi.com

Furthermore, isoxazole derivatives have been shown to possess immunoregulatory properties by influencing signaling protein expression in immune cells. mdpi.com For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have demonstrated the ability to modulate T-cell functions, suggesting an interaction with signaling cascades that control immune responses. mdpi.com

The metabolic fate of isoxazole-containing compounds is a critical aspect of their preclinical evaluation. A key metabolic transformation for some isoxazoles is the scission, or opening, of the heterocyclic ring. This process is often mediated by hepatic microsomal enzymes, particularly the Cytochrome P450 (CYP450) superfamily. nih.govhyphadiscovery.com

The metabolism of the anti-inflammatory drug leflunomide (B1674699) serves as a well-characterized example of CYP450-mediated isoxazole ring opening. nih.govresearchgate.net Leflunomide is a prodrug that is converted to its active metabolite, A771726, through the cleavage of the isoxazole ring's N-O bond. nih.gov In vitro studies using human liver microsomes have implicated several CYP450 isoforms in this biotransformation, including CYP1A2, CYP2C9, and CYP3A4. researchgate.net

The proposed mechanism suggests that the reaction is catalyzed by the reduced ferrous form of the enzyme, P450Fe(II). nih.gov The isoxazole ring's nitrogen or oxygen atom may coordinate to the heme iron, facilitating a charge transfer or deprotonation at the C3 position, which ultimately leads to the cleavage of the weak N-O bond. nih.gov This metabolic pathway is distinct from simple hydrolysis and represents an oxidative process, as confirmed by studies showing the requirement for NADPH and inhibition by carbon monoxide. nih.gov The substitution pattern on the isoxazole ring is crucial; for example, a methyl group at the C3 position can render the ring resistant to this metabolic opening. nih.gov

In Vivo Pre-clinical Animal Models for Activity Confirmation (excluding therapeutic efficacy in human disease)

The biological activities of isoxazole analogs observed in vitro are often confirmed in preclinical animal models. These studies are designed to assess the compound's activity and mechanism of action in a whole-organism context, without focusing on therapeutic outcomes in specific human diseases.

Other in vivo models have been used to confirm different biological activities of isoxazole analogs:

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method used to confirm the anti-inflammatory potential of novel compounds, including various indole- and phenyl-substituted isoxazoles. nih.gov

Immunomodulatory Activity: The effect of isoxazole derivatives on the immune system has been studied in mice by assessing their impact on the delayed-type hypersensitivity (DTH) response to specific antigens. mdpi.com

Antitumor Activity: The ability of isoxazole compounds to suppress tumor growth has been demonstrated in vivo using human tumor xenograft models, such as human glioblastoma (U-87MG) cells implanted in mice. nih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a pharmacological response to a compound. bioxpressbiosimilars.comfda.gov In preclinical animal studies, these biomarkers are essential for demonstrating that a compound is engaging its target and eliciting a biological effect. An ideal PD biomarker is relevant to the compound's mechanism of action, sensitive to changes in dose, and has a well-characterized response profile. youtube.com

In the context of the in vivo antioxidant study with an isoxazole-carboxamide analog, the Total Antioxidant Capacity (TAC) in the plasma of treated mice served as a key pharmacodynamic biomarker. nih.gov The results showed that the TAC in mice treated with the test compound was significantly elevated, providing in vivo evidence of its antioxidant activity. nih.gov This type of biomarker provides a quantitative measure of the compound's biological effect, which can be correlated with its exposure levels (pharmacokinetics) to establish a dose-response relationship. bioxpressbiosimilars.com

Evaluation of Target Engagement in Biological Systems

The successful development of targeted cancer therapeutics hinges on a thorough understanding of how a compound interacts with its intended biological target within a cellular context. For analogs of this compound, a critical step in their pre-clinical evaluation is the confirmation of target engagement in relevant biological systems. This process involves a variety of sophisticated assays designed to provide direct evidence that the compound binds to its putative target and elicits a functional downstream effect. The isoxazole scaffold is a versatile pharmacophore known to interact with a range of biological targets, and thus, a multi-pronged approach is often necessary to fully characterize the mechanism of action of its derivatives. nih.gov

A primary method for assessing target engagement is the Cellular Thermal Shift Assay (CETSA). ntu.edu.sg This technique is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature. ntu.edu.sg By treating intact cancer cells with an isoxazole analog and then subjecting the cell lysate to a temperature gradient, researchers can determine the extent of target protein stabilization. A shift in the melting curve of the target protein in the presence of the compound provides strong evidence of direct binding within the cellular milieu. ntu.edu.sg

For isoxazole analogs postulated to be kinase inhibitors, direct measurement of target phosphorylation is a key indicator of engagement. For instance, if an analog is designed to inhibit a specific kinase in a signaling pathway, its efficacy can be evaluated by measuring the phosphorylation status of that kinase or its downstream substrates in treated cells using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA). A reduction in phosphorylation levels would indicate successful target engagement and inhibition.

In the context of breast cancer, where isoxazole derivatives have shown promise, target engagement studies might focus on key signaling proteins. nih.gov For example, if an analog is hypothesized to target a component of the estrogen receptor (ER) pathway, its ability to modulate ER-dependent gene expression could be assessed. nih.gov Similarly, for analogs targeting kinases involved in cell proliferation and survival, such as c-Jun N-terminal kinase (JNK), target engagement can be confirmed by observing a decrease in the phosphorylation of JNK and its downstream effectors. nih.gov

The table below presents hypothetical data from target engagement studies on a series of analogs of this compound in a human breast cancer cell line (MCF-7). This data illustrates how different substitutions on the isoxazole scaffold can influence target binding and cellular activity.

| Compound ID | Target Protein | Cellular Thermal Shift (ΔTm, °C) | Target Phosphorylation Inhibition (IC50, µM) | Cell Proliferation Inhibition (GI50, µM) |

| Analog A | JNK1 | 3.2 | 0.8 | 1.5 |

| Analog B | JNK1 | 1.5 | 5.2 | 8.1 |

| Analog C | p38α | 2.8 | 1.1 | 2.3 |

| Analog D | p38α | 0.9 | 9.8 | 15.2 |

| Analog E | ERα | 4.1 | N/A | 0.9 |

The findings from these target engagement studies are crucial for establishing a clear structure-activity relationship (SAR). For example, the data might reveal that the presence of the 2-bromo and 4-fluoro substitutions on the phenyl ring is critical for potent JNK1 inhibition, while modifications to the 3-amino group could shift the selectivity towards other kinases or targets. nih.gov Ultimately, a comprehensive evaluation of target engagement in biological systems provides the necessary evidence to validate the mechanism of action and guide the further optimization of these promising anticancer compounds.

Structure Activity Relationship Sar Studies of 5 2 Bromo 4 Fluorophenyl Isoxazol 3 Amine and Analogs

Impact of Substituents on the Isoxazole (B147169) Ring System

The isoxazole ring is a cornerstone of the molecule's architecture, and its substitution pattern is a key determinant of biological efficacy. Both the 3-amino group and the 5-aryl substituent play pivotal roles in molecular recognition and interaction with biological targets.

Role of the 3-Amino Group in Biological Activity

The 3-amino group is a critical functional group that often participates in essential interactions with biological macromolecules. Studies on various 3-aminoisoxazole (B106053) derivatives have consistently highlighted the importance of this moiety. For instance, in the context of antitubulin and antiproliferative agents, an unsubstituted amino group at the 3-position is frequently found to be essential for potent activity. The nitrogen atom of the amino group can act as a hydrogen bond donor, forming crucial connections within the binding sites of enzymes or receptors.

The electronic nature of the 3-amino group, characterized by a degree of imidic character due to electron delocalization within the isoxazole ring, results in lower nucleophilicity compared to a typical arylamine. This unique electronic profile can influence its binding properties and metabolic stability.

Influence of the 5-Aryl Substitution Pattern

Research on a variety of 5-arylisoxazoles has demonstrated that the substitution pattern on this aryl ring can modulate potency and selectivity. For example, in some kinase inhibitors, the presence of specific substituents on the 5-phenyl ring is crucial for achieving high affinity. The size, shape, and electronic nature of these substituents can affect van der Waals interactions, hydrophobic interactions, and potential hydrogen bonding with the target protein.

Contribution of the 2-Bromo-4-fluorophenyl Moiety to Activity

The 2-bromo-4-fluorophenyl group is not merely a passive scaffold component; its specific substitution pattern of halogens contributes significantly to the molecule's biological profile through a combination of electronic and steric effects.

Effects of Halogen Substitution Position and Nature (Bromine, Fluorine)

The ortho-bromo substituent introduces significant steric bulk, which can enforce a specific conformation (a "twist") of the phenyl ring relative to the isoxazole core. This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation for a specific target. The fluorine atom at the para-position, while smaller than bromine, is highly electronegative and can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. Studies on related halogenated phenylisoxazoles have shown that the specific placement of halogens is critical, with different positional isomers exhibiting vastly different biological activities. For instance, in some series of anticancer agents, an ortho-bromo substituent has been shown to be more effective than other halogenation patterns. glpbio.com

The following table illustrates how the nature and position of halogen substituents on the 5-phenyl ring can influence the anticancer activity of isoxazole derivatives against the PC3 cancer cell line.

Data derived from a study on isoxazole derivatives, highlighting the superior cytotoxic effects of an ortho-bromo substituent compared to other halogen substitutions. glpbio.com

Steric and Electronic Effects of the Phenyl Group

The interplay of steric and electronic effects of the 2-bromo-4-fluorophenyl moiety is crucial for its biological function. The steric hindrance provided by the ortho-bromo group can be a key factor in orienting the molecule within a binding pocket, potentially leading to enhanced selectivity for a particular target. Electronically, the combined electron-withdrawing nature of the bromine and fluorine atoms can increase the acidity of the 3-amino group's protons, potentially enhancing their ability to act as hydrogen bond donors.

Modifications of the Amino Functionality and Their SAR Implications

The 3-amino group is a prime site for synthetic modification to explore the SAR of the 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine scaffold. Converting the primary amine to secondary or tertiary amines, amides, ureas, or sulfonamides can have a profound impact on the compound's biological activity.

For instance, the conversion of a 3-aminoisoxazole to a urea (B33335) derivative has been explored in the development of kinase inhibitors. This modification introduces a rigid and planar urea linkage that can participate in multiple hydrogen bonding interactions.

The following table presents a hypothetical SAR study on the modification of the 3-amino group, illustrating how different functionalities can impact inhibitory activity against a target kinase.

This illustrative data suggests that while acylation or alkylation of the 3-amino group may decrease potency, the introduction of a urea moiety could significantly enhance inhibitory activity against a specific kinase target.

Correlation between Molecular Geometry and Biological Activity

The specific substitutions on the phenyl ring of this compound have a profound impact on its preferred molecular conformation. The presence of a bromine atom at the ortho-position (C2) of the phenyl ring introduces significant steric hindrance. This steric bulk is likely to force the phenyl ring to twist out of the plane of the isoxazole ring, resulting in a non-coplanar conformation. This twisting is a common strategy in drug design to orient substituents into specific sub-pockets of a binding site.

Computational and conformational analyses of related structures, such as curcumin (B1669340) derivatives, have shown that the introduction of an isoxazole ring can enhance biological activity by altering the molecule's geometry. mdpi.com Molecular modeling studies on other 5-phenylisoxazole (B86612) derivatives have been used to gain insights into their binding modes with target enzymes, underscoring the importance of the molecule's 3D structure for activity. nih.gov The specific geometry adopted by a molecule determines the feasibility of forming key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with amino acid residues in the target's active site.

The fluorine atom at the para-position (C4) contributes to the electronic properties of the phenyl ring through its strong electron-withdrawing inductive effect. While its steric impact is minimal compared to bromine, its electronic influence can affect bond lengths and angles, as well as the molecule's interaction with polar residues in a binding pocket. The combination of these substitutions dictates a unique low-energy conformation that is essential for its biological activity profile.

| Analog / Conformation | Key Geometric Feature | Postulated Impact on Biological Activity |

| Planar Conformation | Dihedral angle ≈ 0° | Allows for maximal π-π stacking interactions but may lead to steric clashes if the binding pocket is narrow. |

| Non-planar (Twisted) Conformation | Dihedral angle > 30° | Can reduce steric clashes and orient substituents into distinct sub-pockets, potentially increasing binding affinity and selectivity. |

| 5-(2-Bromophenyl)isoxazole Analog | Increased dihedral angle due to ortho-bromo group | The twisted geometry is crucial for fitting into sterically constrained binding sites and can lead to enhanced potency. |

| 5-(4-Fluorophenyl)isoxazole Analog | Largely planar, minor electronic perturbations | The molecule's shape is less constrained, and activity is primarily modulated by electronic interactions of the fluorine atom. |

Design Principles for Optimizing Potency and Selectivity in Isoxazole Scaffolds

The optimization of isoxazole-based compounds into potent and selective drug candidates follows several key design principles derived from extensive structure-activity relationship (SAR) studies. These principles guide the modification of the core scaffold to enhance interactions with the target and improve pharmacological properties.

Derivatization and Synthetic Modification Strategies for Research Probes and Advanced Analogs

Synthetic Transformations for Functional Group Interconversion

Functional group interconversion is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's properties. For 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine, both the bromine atom and the amino group serve as versatile handles for a variety of chemical transformations.

The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents to probe the steric and electronic requirements of the target binding site.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. researchgate.netnih.gov This is one of the most versatile methods for introducing new aryl, heteroaryl, or alkyl groups. For this compound, this would involve reaction with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). researchgate.net This strategy can generate a library of biphenyl (B1667301) or phenyl-heteroaryl analogs.

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. nih.govrsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. rsc.orgacs.org The resulting alkynyl derivatives can serve as final products or as intermediates for further transformations, such as cycloadditions or reductions.

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene, leading to the formation of a substituted vinylphenylisoxazole derivative.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.gov This allows for the introduction of various substituted amino groups, expanding the structural diversity and potentially modulating the compound's hydrogen bonding capacity and solubility. nih.gov

A summary of potential cross-coupling reactions at the bromine position is presented below.

| Coupling Reaction | Reagent | Catalyst/Base System (Typical) | Resulting Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 5-(2-R-4-fluorophenyl)isoxazol-3-amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(2-(R-C≡C)-4-fluorophenyl)isoxazol-3-amine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | 5-(2-(R¹R²N)-4-fluorophenyl)isoxazol-3-amine |

The 3-amino group on the isoxazole (B147169) ring is a key functional handle for derivatization. As a primary aromatic amine, it can undergo a variety of classical and modern chemical transformations.

Amide and Sulfonamide Formation: The most straightforward modification is the acylation of the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) yields sulfonamides. These transformations are fundamental in medicinal chemistry for altering polarity, solubility, and hydrogen bonding patterns. 3-Aminoisoxazole (B106053) itself is known to be a precursor for such derivatives. Current time information in Pasuruan, ID.researchgate.net

Diazotization and Sandmeyer Reactions: The amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. acs.orgchem-station.com This highly reactive intermediate can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. acs.orgchemistryviews.orgrsc.org This allows the amino group to be replaced with:

Halogens (-Cl, -Br) using CuCl or CuBr.

A cyano group (-CN) using CuCN.

A hydroxyl group (-OH) by heating in water.

Hydrogen (deamination) using hypophosphorous acid (H₃PO₂). acs.org

While the Sandmeyer reaction is well-established for anilines, its application to 3-aminoisoxazoles would require careful optimization due to the specific electronic nature of the isoxazole ring. openmedscience.com

Introduction of Reporter Groups for Biological Studies

To investigate the mechanism of action, cellular localization, and target engagement of this compound, it can be tagged with reporter groups such as fluorescent dyes or isotopic labels.

Fluorescent probes are invaluable tools in cell biology. A fluorescent moiety can be attached to the core scaffold, most practicably via the bromine atom, without significantly altering the key pharmacophore elements if the linker is well-designed. A common strategy is to use a Suzuki coupling reaction to attach a fluorescent molecule that has been functionalized with a boronic acid. rti.orgresearchgate.net For example, a boronic acid derivative of a common fluorophore like BODIPY, coumarin, or fluorescein (B123965) could be coupled to the 2-bromo position of the phenyl ring, yielding a fluorescently tagged analog.

Isotopic labeling with stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes is essential for quantitative bioanalysis, such as in mass spectrometry-based assays, and for studying drug metabolism and pharmacokinetics (ADME). acs.orgrsc.org Several strategies can be envisioned for labeling this compound:

Deuterium (B1214612) or Tritium (B154650) Labeling:

Catalytic Hydrogen Isotope Exchange (HIE): Direct exchange of C-H bonds with deuterium (²H) or tritium (³H) can be achieved using a transition metal catalyst (e.g., Iridium or Ruthenium) and an isotopic source like D₂O or T₂ gas. rsc.orgchemistryviews.org This method could potentially label aromatic C-H positions on the phenyl ring.

Dehalogenative Labeling: The bromine atom can be replaced with a deuterium or tritium atom via palladium-catalyzed dehalogenation using D₂ or T₂ gas, or a deuterated/tritiated hydride source. acs.org This provides a specific site for labeling.

Carbon-13 or Carbon-14 Labeling:

Labeled Building Blocks: A ¹³C or ¹⁴C label can be introduced by using an isotopically labeled starting material in the synthesis. For example, a carbonylative Suzuki coupling could be performed with ¹³CO or ¹⁴CO to introduce a labeled carbonyl group. Alternatively, a Suzuki coupling with a ¹³C- or ¹⁴C-labeled boronic acid could install a labeled moiety.

Late-Stage Cyanation: If the amino group were converted to a bromine via a Sandmeyer reaction, a subsequent palladium-catalyzed cyanation using labeled zinc cyanide (Zn(¹⁴CN)₂) could introduce a ¹⁴C-nitrile group. acs.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with similar biological activity but different physicochemical properties, metabolic stability, or intellectual property space.

Development of Prodrug Strategies for Enhanced Delivery in Pre-clinical Models (excluding clinical applications)

A thorough review of scientific databases and literature indicates a lack of specific research on the development of prodrugs derived from this compound for enhanced delivery in pre-clinical models. While the isoxazole scaffold is a common motif in medicinal chemistry, and prodrug strategies are often employed to improve the pharmacokinetic properties of therapeutic candidates, no studies detailing such modifications for this particular compound have been identified. General strategies for amine-containing compounds often involve derivatization to amides, carbamates, or phosphonates to modulate solubility and membrane permeability, but there is no evidence of this being applied to this compound and tested in pre-clinical settings.

Design and Synthesis of Multi-target Ligands

Similarly, there is no specific information available regarding the design and synthesis of multi-target ligands incorporating the this compound structure. The concept of developing multi-targeted therapies is an emerging trend in drug discovery for complex diseases. rsc.orgresearchgate.netnih.gov This approach involves creating single chemical entities that can modulate multiple biological targets simultaneously. researchgate.net While isoxazole derivatives are explored for a wide spectrum of biological activities, including anticancer and anti-inflammatory effects, the specific use of this compound as a scaffold for designing such multi-target agents is not described in the current body of scientific literature. Research on related heterocyclic compounds has shown promise in this area, but these findings cannot be directly attributed to the subject compound.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

The known biological activities of isoxazole (B147169) derivatives are extensive, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net However, the full therapeutic potential of 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine remains largely untapped. Future research should focus on screening this compound against a diverse array of biological targets to uncover novel therapeutic applications.

Key Research Areas:

Antimicrobial Activity: Given the rising threat of antibiotic resistance, screening against a panel of multidrug-resistant bacteria and fungi is a high priority. bohrium.com The presence of bromine and fluorine atoms on the phenyl ring may enhance its antimicrobial properties. ijpca.org

Anticancer Potential: Many isoxazole-containing compounds have demonstrated significant anticancer activity. nih.govnih.gov Investigating the cytotoxic effects of this compound against various cancer cell lines, including those of the central nervous system, is a promising avenue. nih.gov

Neurodegenerative Diseases: The neuroprotective properties of some isoxazoles suggest that this compound could be evaluated for its potential in models of diseases like Alzheimer's and Parkinson's. nih.gov

Anti-inflammatory Effects: Isoxazole derivatives have shown potent anti-inflammatory activity. nih.gov This compound should be investigated for its ability to modulate key inflammatory pathways.

Development of Novel Synthetic Methodologies

While methods for the synthesis of isoxazoles are well-established, there is always a need for more efficient, cost-effective, and environmentally friendly approaches. rsc.orgmdpi.com Research into novel synthetic routes for this compound could lead to higher yields and greater accessibility for further study.

Potential Synthetic Strategies:

Regioselective Synthesis: Developing reliable and scalable methods for the regioselective synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles is crucial. organic-chemistry.org Fine-tuning reaction conditions such as pH and temperature can control the isomeric outcome. organic-chemistry.org

Catalytic Systems: The exploration of novel catalysts, including heterogeneous and reusable catalysts, could streamline the synthesis process and align with the principles of green chemistry. mdpi.comorganic-chemistry.org

One-Pot Reactions: Designing one-pot, multi-component reactions can improve efficiency and reduce waste. ijpca.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave and ultrasonic irradiation can accelerate reaction times and improve yields. mdpi.com

Advanced Computational Modeling for Mechanism Prediction

In silico approaches are invaluable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of compounds. humanjournals.comekb.egresearchgate.net Advanced computational modeling can provide insights into the potential mechanisms of action of this compound and guide further experimental work.

Computational Approaches:

Molecular Docking: Docking studies can predict the binding affinity of the compound to various protein targets, helping to identify potential mechanisms of action. humanjournals.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can assess the drug-likeness of the compound early in the discovery process. humanjournals.comresearchgate.netfrontiersin.org

Quantum Chemical Modeling: These methods can be used to understand the electronic properties of the molecule and its potential interactions with biological targets.

| Computational Method | Application for this compound |

| Molecular Docking | Prediction of binding modes and affinities to potential biological targets. |

| ADMET Prediction | Early assessment of pharmacokinetic properties and potential toxicity. |

| Quantum Chemical Modeling | Elucidation of electronic structure and reactivity to inform mechanism of action. |

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, such as genomics, proteomics, and metabolomics, offer a holistic view of the biological effects of a compound. asbmb.org Integrating these technologies can provide a deeper understanding of the mechanism of action of this compound.

Omics Applications:

Chemoproteomics: The isoxazole ring has been identified as a "native" photo-cross-linker, which can be used in photoaffinity labeling to identify direct protein targets of the compound within a complex biological system. biorxiv.orgnih.govbohrium.com This approach can reveal both on-target and off-target interactions. biorxiv.org

Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can reveal the cellular pathways it modulates.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can provide insights into its effects on cellular metabolism.

Potential for Developing New Research Tools and Probes

The inherent properties of the isoxazole scaffold make it an attractive starting point for the development of novel chemical probes and research tools.

Potential Applications:

Fluorescent Probes: The isoxazole structure can be incorporated into fluorescent dyes to create probes for imaging and tracking biological processes. dartmouth.edunih.govumt.edu These probes could be designed to bind to specific targets, allowing for their visualization within cells. dartmouth.edunih.govumt.eduperiodikos.com.brrsc.org

Photoaffinity Labeling Probes: As mentioned, the isoxazole ring itself can act as a photo-cross-linker. biorxiv.orgnih.gov This intrinsic property can be harnessed to develop minimalist photoaffinity probes without the need for bulky and potentially interfering traditional photo-cross-linking groups. biorxiv.org

Opportunities for Collaborative Academic Research Initiatives

The multifaceted nature of drug discovery and development necessitates collaboration between researchers from various disciplines. The study of this compound presents numerous opportunities for such collaborative efforts.

Areas for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and pharmacology, and pharmaceutical companies with resources for high-throughput screening and clinical development, can accelerate the translation of basic research findings.

Interdisciplinary Consortia: The formation of research consortia focused on heterocyclic chemistry could bring together experts in synthesis, computational modeling, and various biological fields to comprehensively investigate the potential of compounds like this compound. europa.eunih.gov

Open Science Initiatives: Sharing data and research findings through open science platforms can foster collaboration and accelerate progress in understanding the therapeutic potential of this and other isoxazole derivatives.

Q & A

Advanced Research Question

- Solubility : Use COSMO-RS (via Turbomole) to simulate solvation free energy in water/DMSO. Compare with experimental shake-flask measurements (HPLC quantification) .

- Stability : Molecular dynamics (MD) simulations (AMBER) assess hydrolytic degradation at pH 7.4. Accelerated stability studies (40°C/75% RH) validate predictions .

- pKa Estimation : Jaguar (Schrödinger) calculates acidic/basic sites, guiding salt formation for improved bioavailability .

How do steric and electronic factors affect the compound’s performance in catalytic amination reactions?

Advanced Research Question

- Steric Effects : The ortho-bromo group creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst deactivation. Monitor via in situ IR for intermediate formation .

- Electronic Effects : Fluorine’s electronegativity enhances electrophilicity, favoring oxidative addition but slowing reductive elimination. Adjust Pd catalyst (e.g., Pd₂(dba)₃) and base (Cs₂CO₃) to balance these effects .

Compare turnover numbers (TON) with analogs lacking Br/F substituents to isolate electronic contributions .

What analytical techniques are critical for characterizing impurities in synthesized batches?

Basic Research Question

- HPLC-MS : Identify byproducts (e.g., dehalogenated species) using reverse-phase C18 columns and ESI+ ionization.

- ¹H/¹⁹F NMR : Detect residual solvents (e.g., DMF) and positional isomers. ¹⁹F NMR is particularly sensitive to fluorophenyl group purity .

- XRD : Confirm polymorphic purity; compare experimental patterns with Mercury-generated simulations .

How can researchers mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., bromination). Use microreactors to control heat dissipation .

- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography (CPC) .

- Quality Control : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

What strategies validate the compound’s metabolic stability in preclinical studies?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Identify metabolites using high-resolution MS (Q-TOF) .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates risk of drug-drug interactions .

- In Vivo PK : Administer IV/PO in rodents; calculate bioavailability (AUC₀–∞ ratio) and half-life (non-compartmental analysis) .

How can electronic structure calculations guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- DFT Studies : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites for modification.

- Docking : Target-specific proteins (e.g., EGFR) using Glide SP mode. Prioritize derivatives with ΔG < −8 kcal/mol .

- ADMET Prediction : Use SwissADME to optimize logP (1–3) and PSA (<140 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.